TRICHLORONATE OXYGEN ANALOG)

Description

General Overview of Organophosphorus Compounds in Academic Research

Organophosphorus (OP) compounds are a broad class of organic chemicals containing phosphorus. wikipedia.org Their diverse applications have made them a significant subject of academic and industrial research. wikipedia.orgfrontiersin.org In academia, OP compounds are extensively studied for their roles in organic synthesis, such as in the Wittig, Mitsunobu, and Staudinger reactions, and as ligands for transition metal-catalyzed transformations. unibo.it They are also integral to medicinal chemistry, with over 80 phosphorus-containing drugs in clinical use. frontiersin.org Furthermore, their utility extends to material science, where they serve as flame retardants and metal extractants. frontiersin.org The fundamental P-C bond formation remains an active area of chemical research due to the wide-ranging biological and physical properties these compounds can exhibit. taylorandfrancis.com

The Significance of Oxon Analogs in Organophosphorus Compound Research

Many organophosphorus compounds, particularly those used as insecticides, exist as phosphorothioates, containing a phosphorus-sulfur (P=S) double bond. neptjournal.com These thion forms are often less toxic in their initial state. neptjournal.com Their biological activity is realized through a process of bioactivation, primarily mediated by cytochrome P450 enzymes, which converts the P=S group to a phosphorus-oxygen (P=O) double bond. neptjournal.com This resulting oxygen analog, or "oxon," is typically the more potent inhibitor of acetylcholinesterase (AChE), the primary target for many OP insecticides. neptjournal.comnih.gov The study of oxon analogs is crucial for understanding the toxicology and mechanism of action of their parent thion compounds. neptjournal.comresearchgate.net The conversion to the oxon form is a critical activation step that significantly increases the compound's toxicity. researchgate.netnih.gov

Definition and Contextualization of Trichloronate Oxon within Organophosphorus Chemistry

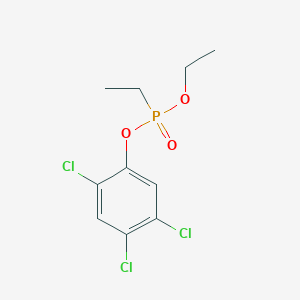

Trichloronate Oxon is the oxygen analog of the organophosphorus insecticide Trichloronate. nih.govontosight.ai Structurally, it is an organophosphate, a derivative of phosphoric acid. neptjournal.com Specifically, it is identified as ethyl 2,4,5-trichlorophenyl ethylphosphonate. nih.govalfa-chemistry.com In the context of organophosphorus chemistry, Trichloronate Oxon represents the activated, more toxic form of Trichloronate. neptjournal.com The parent compound, Trichloronate, is a phosphorothioate (B77711) insecticide. nih.gov Through metabolic or environmental oxidation, the sulfur atom in Trichloronate is replaced by an oxygen atom, yielding Trichloronate Oxon. neptjournal.com This transformation is a classic example of the bioactivation of a phosphorothioate to its corresponding oxon, a common theme in the study of organophosphorus pesticides. neptjournal.com

Structure

3D Structure

Properties

CAS No. |

6492-18-8 |

|---|---|

Molecular Formula |

C10H12Cl3O3P |

Molecular Weight |

317.5 g/mol |

IUPAC Name |

1,2,4-trichloro-5-[ethoxy(ethyl)phosphoryl]oxybenzene |

InChI |

InChI=1S/C10H12Cl3O3P/c1-3-15-17(14,4-2)16-10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3 |

InChI Key |

ZUISTOMUOSRKKE-UHFFFAOYSA-N |

SMILES |

CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl |

Canonical SMILES |

CCOP(=O)(CC)OC1=CC(=C(C=C1Cl)Cl)Cl |

Synonyms |

trichloronate oxon trichloronate-oxon |

Origin of Product |

United States |

Ii. Chemical Structure and Theoretical Considerations of Trichloronate Oxon

Elucidation of Trichloronate Oxon Chemical Structure and Key Functional Groups

Trichloronate oxon, systematically named O-ethyl O-(2,4,5-trichlorophenyl) ethylphosphonate, is characterized by a central pentavalent phosphorus atom. nih.gov Its molecular formula is C₁₀H₁₂Cl₃O₃P. nih.gov The structure features several key functional groups that dictate its chemical properties and reactivity.

The core of the molecule is a phosphonate (B1237965) group, distinguished by a phosphorus atom double-bonded to one oxygen atom (a phosphoryl group, P=O), single-bonded to two other oxygen atoms, and directly bonded to an ethyl group. neptjournal.comnih.gov One oxygen atom forms an ester linkage with an ethyl group (ethoxy group), while the other bridges the phosphorus center to a 2,4,5-trichlorophenyl ring. nih.gov The presence of the electron-withdrawing phosphoryl (P=O) group, as opposed to the thiophosphoryl (P=S) group in its parent compound trichloronate, is critical for its biological activity as a potent cholinesterase inhibitor. sci-hub.seneptjournal.com

The aromatic component of the molecule is a 2,4,5-trichlorophenyl group . This consists of a benzene (B151609) ring substituted with three chlorine atoms at positions 2, 4, and 5. The number and position of these halogen substituents significantly influence the molecule's electronic properties and its interaction with biological targets. niscpr.res.in

Key Chemical Properties of Trichloronate Oxon

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1,2,4-trichloro-5-[ethoxy(ethyl)phosphoryl]oxybenzene | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₂Cl₃O₃P | PubChem nih.gov |

| Molar Mass | 317.5 g/mol | PubChem nih.gov |

| CAS Number | 6492-18-8 | PubChem nih.gov |

Stereochemical Aspects and Chiral Properties of Trichloronate Oxon

The concept of chirality, or "handedness," is crucial in understanding the biological activity of many molecules, including organophosphates. oxfordsciencetrove.comwiley-vch.de Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. libretexts.org

The phosphorus atom in trichloronate oxon is a stereocenter or chiral center . It is bonded to four different groups: the phosphoryl oxygen, the ethoxy group, the ethyl group, and the 2,4,5-trichlorophenoxy group. Due to this asymmetry, trichloronate oxon exists as a pair of non-superimposable mirror images called enantiomers . sci-hub.sewikipedia.org These enantiomers are typically designated as (R)-trichloronate oxon and (S)-trichloronate oxon.

A molecule with 'n' stereocenters can have up to 2ⁿ stereoisomers. libretexts.orgstanford.edu For trichloronate oxon with its single chiral phosphorus center, there are 2¹ = 2 stereoisomers (one pair of enantiomers). stanford.edu These enantiomers possess identical physical and chemical properties in an achiral environment but can exhibit significantly different biological activities due to the stereospecific nature of enzyme active sites. units.it Studies on the parent compound, trichloronate, have shown that the two enantiomers exhibit different binding affinities and inhibitory activities towards acetylcholinesterase, with the R-enantiomer often showing higher activity. sci-hub.se This enantiospecificity underscores the importance of considering the three-dimensional structure when evaluating the biochemical effects of such compounds. sci-hub.se

Computational Chemistry and Molecular Modeling of Trichloronate Oxon

Computational chemistry provides powerful tools to investigate molecular properties and interactions at an atomic level. wikipedia.org Techniques like quantum chemical calculations, molecular dynamics simulations, and QSAR studies offer insights that complement experimental findings.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to solve the Schrödinger equation for a molecule, providing information about its electronic structure and reactivity. wikipedia.orgornl.gov These methods are instrumental in understanding the fundamental properties of molecules like trichloronate oxon.

For organophosphate inhibitors, the reactivity is closely linked to the electronic properties of the phosphorus atom and the stability of the leaving group (the trichlorophenoxy group in this case). nih.gov Quantum chemical calculations can determine key electronic descriptors:

Electron Distribution and Partial Charges: These calculations reveal the charge distribution across the molecule. The phosphorus atom in the P=O bond is highly electrophilic (possesses a partial positive charge), making it susceptible to nucleophilic attack by the serine hydroxyl group in the active site of acetylcholinesterase. researchgate.net

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO-LUMO energy gap is a significant contributor to the binding affinity of organophosphates with acetylcholinesterase. nih.gov A smaller energy gap generally implies higher reactivity. nih.govresearchgate.net

These calculations help elucidate the electronic factors that drive the phosphorylation of the enzyme, which is the mechanism of inhibition. nih.govepa.gov

Molecular Dynamics Simulations of Ligand-Enzyme Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of how a ligand like trichloronate oxon interacts with its enzyme target, acetylcholinesterase (AChE). nih.govarxiv.org These simulations are crucial for understanding the binding process, the stability of the ligand-enzyme complex, and the conformational changes that may occur. nih.govkne-publishing.com

Docking studies, often a precursor to MD simulations, predict the preferred orientation of the ligand within the enzyme's active site. sci-hub.se For organophosphates, the active site of AChE features a narrow gorge with a catalytic active site (CAS) at its base. sci-hub.se MD simulations can then explore the stability of this docked pose and the specific interactions that maintain it. rsc.org

Key insights from MD simulations include:

Binding Mode Analysis: Identifying the specific amino acid residues in the AChE active site that interact with trichloronate oxon. For instance, hydrogen bonds between the P=O group and residues in the enzyme's oxyanion hole (like Gly120, Gly121, and Gly122) are critical for stabilizing the complex before phosphorylation occurs. sci-hub.se

Conformational Changes: Observing how the enzyme structure might adapt to accommodate the ligand and how the ligand itself might change conformation upon binding. nih.gov

Binding Free Energy Calculations: Estimating the strength of the interaction between trichloronate oxon and AChE, which can be correlated with its inhibitory potency. rsc.org

Studies on related organophosphates have shown that enantiomers can adopt different binding modes within the AChE active site, leading to their observed differences in inhibitory activity. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties, respectively. epa.govscribd.com These models are valuable for predicting the activity of new or untested compounds and for understanding which molecular features are most important for a desired effect. conicet.gov.arcore.ac.uk

For organophosphates, QSAR models have been developed to predict their acetylcholinesterase inhibition constants. nih.gov These models use molecular descriptors that quantify various aspects of the chemical structure:

Electronic Descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which relate to the molecule's reactivity. nih.govresearchgate.net

Steric Descriptors: Related to the size and shape of the molecule, which influence how well it fits into the enzyme's active site.

Hydrophobic Descriptors: Such as the partition coefficient (logP), which describes the molecule's affinity for nonpolar environments. The logP for the parent compound trichloronate is high, indicating significant hydrophobicity. epa.govnih.gov

A QSAR study on a large set of organophosphate oxons found that the HOMO-LUMO energy gap was the most significant descriptor for predicting binding affinity to human acetylcholinesterase. nih.gov Such models can be used to screen virtual libraries of compounds and prioritize those with the highest predicted potency for synthesis and testing. sci-hub.senih.gov

Structure-Activity Relationships (SAR) in Relation to Biochemical Activity

Structure-Activity Relationship (SAR) studies analyze how modifications to a molecule's structure affect its biological activity. neptjournal.commmsl.cz For trichloronate oxon, the primary biochemical activity is the inhibition of acetylcholinesterase (AChE). sci-hub.se

The key structural features governing its inhibitory potency are:

The Phosphorus Center: The presence of the phosphoryl (P=O) bond is essential for high inhibitory activity. The corresponding thiono (P=S) compounds, like the parent insecticide trichloronate, are generally poor AChE inhibitors themselves and require metabolic bioactivation (oxidative desulfuration) to their potent oxon (P=O) analogs. sci-hub.seneptjournal.com The P=O group's polarity is critical for interaction with the enzyme's active site. sci-hub.se

The Leaving Group: The 2,4,5-trichlorophenoxy group is the leaving group during the inhibition reaction. Its properties are crucial for the rate of phosphorylation. The electron-withdrawing nature of the three chlorine atoms makes the phenoxy group a better leaving group, thereby increasing the reactivity of the phosphorus center and enhancing inhibitory potency. niscpr.res.in Studies on related phosphonates show that the type and position of substituents on the phenyl ring significantly impact activity. niscpr.res.in

Stereochemistry: As discussed in section 2.2, the chirality at the phosphorus atom leads to enantiomers with different inhibitory potencies. The precise three-dimensional fit of one enantiomer over the other within the chiral environment of the AChE active site accounts for this difference. sci-hub.seunits.it This stereoselectivity is a hallmark of the interaction between chiral organophosphates and cholinesterases. sci-hub.se

Conformational Analysis and Molecular Recognition

The conformational flexibility of Trichloronate Oxon is a key determinant of its ability to interact with biological targets. This flexibility primarily arises from the rotation around the P-O and C-O single bonds.

Theoretical studies and experimental data from structurally similar organophosphonates, such as diethyl ethylphosphonate (DEEP), provide insights into the likely conformational landscape of Trichloronate Oxon. Research on DEEP has shown the presence of multiple low-energy conformers, which is attributed to the flexibility of the ethoxy groups attached to the phosphorus atom. The presence of several stable conformers for DEEP suggests that Trichloronate Oxon also likely exists as a mixture of different conformations in solution. The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects.

Molecular recognition, in the context of organophosphates like Trichloronate Oxon, predominantly refers to their interaction with the enzyme acetylcholinesterase (AChE). nih.govepa.gov The primary mechanism of action for these compounds is the phosphorylation of a serine hydroxyl group within the active site of AChE. nih.govepa.gov This process is critically dependent on the shape and electronic properties of the organophosphate molecule.

The molecular recognition process for Trichloronate Oxon can be conceptualized as a two-step event:

Initial Binding: The inhibitor molecule first docks into the active site of the enzyme. This binding is guided by a combination of hydrophobic and electrostatic interactions. The 2,4,5-trichlorophenyl group of Trichloronate Oxon, with its significant size and lipophilicity, likely plays a crucial role in this initial association.

Covalent Phosphorylation: Following the initial binding, a nucleophilic attack by the serine hydroxyl group on the electrophilic phosphorus atom of Trichloronate Oxon occurs. cdc.gov This leads to the formation of a stable, covalently bonded, phosphorylated enzyme, rendering it inactive. nih.gov

The precise fit of the inhibitor within the enzyme's active site is paramount for efficient inhibition. The conformational flexibility of Trichloronate Oxon allows it to adopt a geometry that is complementary to the active site, thereby facilitating the phosphorylation reaction.

| Parameter | Description | Relevance to Trichloronate Oxon |

| Torsional Angles | The angles of rotation around the P-O-C and O-P-C bonds. | These angles define the overall shape of the molecule and the spatial orientation of the substituent groups. |

| Conformational Energy | The potential energy associated with each conformer. | Lower energy conformers are more stable and thus more populated at equilibrium. |

| Binding Affinity | The strength of the non-covalent interactions between the inhibitor and the enzyme's active site. | A high binding affinity increases the probability of the subsequent phosphorylation reaction. |

Impact of Substituent Effects on Reactivity

The reactivity of Trichloronate Oxon, particularly its potency as an inhibitor of acetylcholinesterase, is profoundly influenced by the electronic properties of its substituent groups. The Hammett and Taft equations are often employed to quantify the electronic and steric effects of substituents on the reactivity of organophosphorus compounds. sapub.org

The 2,4,5-trichlorophenyl group is a key contributor to the high reactivity of Trichloronate Oxon. The three chlorine atoms are strongly electron-withdrawing, which has two significant consequences:

Increased Electrophilicity of the Phosphorus Atom: The electron-withdrawing nature of the chlorine atoms pulls electron density away from the phosphorus atom through the phenoxy linkage. This makes the phosphorus atom more electrophilic and, therefore, more susceptible to nucleophilic attack by the serine hydroxyl group in the active site of AChE.

Improved Leaving Group Ability: The electron-withdrawing substituents stabilize the resulting phenoxide anion after the phosphorylation reaction. A more stable leaving group leads to a lower activation energy for the reaction, thereby increasing the rate of inhibition.

Studies on related organophosphorus compounds have demonstrated a clear correlation between the electron-withdrawing strength of the substituents on the phenyl ring and the rate of acetylcholinesterase inhibition. who.int For instance, the presence of nitro or multiple chloro substituents on the phenyl ring significantly enhances the inhibitory potency compared to unsubstituted or methyl-substituted analogs.

The ethyl and ethoxy groups attached directly to the phosphorus atom also modulate the reactivity, albeit to a lesser extent than the trichlorophenyl group. These alkyl groups are generally considered to be electron-donating, which slightly counteracts the electron-withdrawing effect of the trichlorophenyl group. However, their primary influence is likely steric, affecting the accessibility of the phosphorus atom to the incoming nucleophile.

The following table provides a qualitative comparison of the reactivity of substituted phenyl phosphates, illustrating the principles discussed.

| Substituent on Phenyl Ring | Electronic Effect | Expected Reactivity (AChE Inhibition) |

| 4-Nitro | Strongly Electron-Withdrawing | High |

| 2,4,5-Trichloro | Strongly Electron-Withdrawing | High |

| 4-Chloro | Moderately Electron-Withdrawing | Moderate |

| Unsubstituted | Neutral | Low |

| 4-Methyl | Weakly Electron-Donating | Very Low |

Iii. Synthetic Strategies and Formation Pathways of Trichloronate Oxon

Oxidative Conversion of Trichloronate to Trichloronate Oxon

The primary route to the formation of Trichloronate Oxon is the oxidation of Trichloronate. This transformation can occur through both abiotic chemical processes and biological mechanisms within living organisms.

The conversion of organophosphorothioates like Trichloronate to their corresponding oxygen analogs can be accomplished using various chemical oxidizing agents. noaa.govchemicalbook.com These reactions chemically convert the hazardous parent compound into a different, often more toxic, substance. frtr.gov The process involves the partial oxidation of the phosphorus center, which can also lead to the release of toxic phosphorus oxides under certain conditions. noaa.govchemicalbook.com

Commonly employed oxidants in chemical synthesis and environmental degradation studies include ozone, hydrogen peroxide (often used in Fenton's reagent), hypochlorites, and permanganate. frtr.gov The effectiveness of these oxidants is dependent on factors such as pH, temperature, and the presence of other substances that may compete for the oxidant. frtr.gov For instance, oxidation via Fenton's reagent (hydrogen peroxide and ferrous iron) is most effective under acidic conditions (pH 2-4). frtr.gov The choice of oxidant and reaction conditions is crucial for achieving the desired conversion efficiently. frtr.govere.ac.cn

Table 1: Common Chemical Oxidants for Desulfuration

| Oxidant | Typical Conditions | Key Characteristics |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Often with a catalyst (e.g., Fe²⁺, Fenton's reagent); acidic pH | Produces highly reactive hydroxyl radicals. frtr.gov |

| Ozone (O₃) | Gaseous application; acidic pH enhances effectiveness | High reactivity and instability require on-site generation. frtr.gov |

| Potassium Permanganate (KMnO₄) | Aqueous solution | Strong oxidant, but can be less selective. |

| Hypochlorites (e.g., NaOCl) | Aqueous solution | Common and inexpensive, but can form chlorinated byproducts. |

These oxidative desulfuration processes are not only relevant in a synthetic chemistry context but also in understanding the environmental fate of organothiophosphate pesticides. mdpi.comnih.gov

In biological systems, the primary mechanism for converting Trichloronate to its highly potent oxon analog is through metabolic action, specifically oxidative desulfuration. semanticscholar.orgoup.com This bioactivation is predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast range of foreign compounds (xenobiotics). semanticscholar.orgnih.govmdpi.com

The process involves the insertion of an oxygen atom into the P=S bond, forming an unstable intermediate that subsequently rearranges to the P=O bond of the oxon, releasing a sulfur atom. researchgate.net This metabolic activation is a common feature of many organophosphorothioate insecticides. semanticscholar.org Different CYP isoforms can be involved in the metabolism of various organophosphates. oup.com The specific enzymes responsible for Trichloronate desulfuration in humans include members of the CYP1A, CYP2C, and CYP3A subfamilies, which are abundant in the liver. mdpi.com The efficiency of this biotransformation can vary between species and even among individuals due to genetic polymorphisms in CYP enzymes, which can influence susceptibility to toxicity. mdpi.com

| A-esterases (Paraoxonase 1) | Hydrolysis of the oxon metabolite. oup.com | Liver, plasma. | Primary detoxification pathway for oxon analogs. oup.com |

Chemical Oxidation Methodologies

De Novo Synthesis Approaches for Trichloronate Oxon and Related Oxygen Analogs

De novo synthesis, a term borrowed from biochemistry referring to synthesis from simple precursors, can be applied in a chemical context to describe the construction of Trichloronate Oxon without using Trichloronate as the immediate starting material. uomustansiriyah.edu.iqreactome.orgresearchgate.net Such a strategy involves building the molecule by forming its core phosphonate (B1237965) ester structure from simpler chemical building blocks.

A plausible synthetic route for Trichloronate Oxon (O-ethyl O-2,4,5-trichlorophenyl ethylphosphonate) would involve a multi-step process:

Preparation of the Phosphonic Dichloride: The synthesis would likely start with the creation of ethylphosphonic dichloride (CH₃CH₂P(O)Cl₂).

First Esterification: Reaction of the ethylphosphonic dichloride with one equivalent of ethanol (B145695) would yield ethyl ethylphosphonochloridate (CH₃CH₂P(O)(OCH₂CH₃)Cl).

Second Esterification (Williamson-type reaction): The final step would be the reaction of the ethylphosphonochloridate intermediate with 2,4,5-trichlorophenol (B144370) in the presence of a base to neutralize the HCl byproduct. This forms the final Trichloronate Oxon product.

This approach allows for the introduction of structural diversity by using different alcohols or phenols in the esterification steps, which is fundamental for creating a library of related oxygen analogs for further study.

Derivatization and Analog Development for Research Purposes

The synthesis of derivatives and analogs of Trichloronate Oxon is a critical tool for toxicological and pharmacological research. scispace.com By systematically modifying the structure of the molecule, researchers can investigate structure-activity relationships (SAR) to understand how specific chemical features influence its biological activity, primarily the inhibition of acetylcholinesterase. researchgate.net

The development of such analogs often involves:

Modification of the Alkyl Groups: Altering the ethyl groups attached to the phosphorus atom and the ester oxygen can reveal insights into the steric and electronic requirements of the enzyme's active site.

Substitution on the Phenyl Ring: Changing the number, position, or type of halogen atoms on the trichlorophenyl leaving group can significantly affect the compound's electrophilicity and, consequently, its phosphorylating potential and toxicity.

Use of Alternative Leaving Groups: Replacing the 2,4,5-trichlorophenoxy group with other chromogenic or fluorogenic leaving groups facilitates high-throughput screening of enzyme activity and the evolution of detoxifying enzymes. researchgate.net

These tailored analogs serve as invaluable probes for mapping the active sites of target enzymes like AChE and detoxifying enzymes such as phosphotriesterases. researchgate.net This research is not only fundamental to understanding the mechanism of toxicity but also aids in the design of more effective bioscavengers and antidotes for organophosphate poisoning. researchgate.net

Iv. Biochemical and Enzymatic Interactions of Trichloronate Oxon

Mechanism of Acetylcholinesterase (AChE) Inhibition by Trichloronate Oxon

The inhibition of AChE is the critical event leading to the toxic effects of Trichloronate Oxon. opcw.org This process involves the formation of a stable, covalent bond with the enzyme, rendering it unable to perform its physiological function of hydrolyzing the neurotransmitter acetylcholine. opcw.orgwikipedia.org

The interaction between Trichloronate Oxon and AChE follows the principles of enzyme kinetics, characterized by specific binding affinities and reaction rates. wikipedia.orglibretexts.org Organophosphates like Trichloronate Oxon are classified as quasi-irreversible or irreversible inhibitors of AChE. wikipedia.org The inhibition process occurs in two steps: first, a rapid, reversible formation of an enzyme-inhibitor complex, followed by a slower, covalent phosphorylation of the enzyme's active site. wikipedia.org

Molecular docking studies have been employed to understand the binding affinities of trichloronate's stereoisomers. These simulations indicate that the R-enantiomer of trichloronate exhibits a higher binding affinity for human AChE compared to its corresponding S-enantiomer. sci-hub.se This difference in affinity is a key determinant of the compound's stereoselective toxicity. The efficiency of an enzyme's catalysis is often measured by the specificity constant (kcat/Km), which reflects both the binding affinity and the maximum reaction rate. libretexts.org For inhibitors, the bimolecular rate constant (ki) is a crucial parameter indicating the potency of inhibition.

The active site of AChE contains a catalytic triad (B1167595) of amino acids—serine, histidine, and glutamate—that are essential for its hydrolytic activity. wikipedia.orgnih.gov Trichloronate Oxon, like other organophosphates, acts by covalently modifying the serine residue (specifically Serine-203 in human AChE) within this catalytic center. wikipedia.orgsci-hub.senih.gov This reaction, known as phosphorylation, results in a stable, phosphorylated enzyme that is catalytically inactive. wikipedia.org

Docking simulations have identified several key amino acid residues in the human AChE active site that form significant interactions with trichloronate. These include:

Tryptophan-86

Glycine-120

Glycine-121

Serine-125

Glutamic acid-202

Serine-203 (the site of covalent bonding)

Tyrosine-337

Histidine-447 sci-hub.se

Hydrogen bonding between the organophosphate and residues like Serine-125 or Tyrosine-337 appears to enhance the binding affinity of the compound to the enzyme. sci-hub.se The chiral center of the more bioactive enantiomer positions itself closer to the catalytic triad (Glu-202, Ser-203, His-447) than the less active enantiomer. sci-hub.se

| Amino Acid Residue | Role in Interaction |

|---|---|

| Serine-203 | Primary site of covalent phosphorylation |

| Histidine-447 | Part of the catalytic triad, facilitates phosphorylation |

| Glutamic acid-202 | Part of the catalytic triad |

| Serine-125 | Forms hydrogen bonds, enhancing binding affinity |

| Tyrosine-337 | Forms hydrogen bonds, enhancing binding affinity |

| Tryptophan-86 | Key interaction site |

| Glycine-120 & Glycine-121 | Form the oxyanion hole, stabilizing the transition state |

Trichloronate is a chiral organophosphate, meaning it exists as two enantiomers (mirror-image stereoisomers) which can have different biological activities. sci-hub.seoup.comoup.com Research has consistently shown that the inhibition of cholinesterases by trichloronate is enantiospecific. imrpress.comsci-hub.se

The (–)-enantiomer of trichloronate is reported to be 8 to 11 times more toxic than the (+)-enantiomer. imrpress.com This differential toxicity is a direct consequence of stereoselective interactions at the AChE active site. sci-hub.seoup.com As mentioned, docking studies predict that the R-enantiomer of trichloronate possesses a higher binding affinity than the S-enantiomer, which correlates with the observed differences in toxicity. sci-hub.se This phenomenon, where enantiomers of the same compound exhibit vastly different biological effects, is common among chiral pesticides and is critical for understanding their toxicology. oup.comoup.com

| Enantiomer | Relative Toxicity | Basis of Selectivity |

|---|---|---|

| (-)-Trichloronate | 8-11x more toxic than (+)-enantiomer | Higher binding affinity and inhibitory potency towards AChE sci-hub.se |

| (+)-Trichloronate | Less toxic | Lower binding affinity and inhibitory potency towards AChE sci-hub.se |

Active Site Interactions and Covalent Adduction

Interactions with Other Esterases and Hydrolases (e.g., Carboxylesterases, Paraoxonases)

The detoxification of organophosphate oxons is largely mediated by two main classes of esterases: A-esterases and B-esterases. nih.gov

A-Esterases (Paraoxonases): Paraoxonase-1 (PON1) is a key A-esterase found in the liver and serum that is capable of hydrolyzing and thus detoxifying organophosphate oxons. imrpress.comoup.com PON1 is a calcium-dependent enzyme that breaks the ester bond in the organophosphate molecule, rendering it inactive and unable to inhibit AChE. imrpress.com This hydrolysis represents a significant detoxification pathway. oup.com

B-Esterases (Carboxylesterases): Carboxylesterases (CES) are B-esterases, meaning they have a serine residue in their active site and are inhibited by organophosphates. nih.govnih.gov While they are inhibited, their high abundance in tissues like the liver allows them to act as stoichiometric scavengers. nih.gov By covalently binding to Trichloronate Oxon, they effectively sequester the compound, preventing it from reaching its primary target, AChE. nih.gov This sacrificial binding is a major detoxification mechanism for many organophosphates. oup.com

The levels and activity of detoxifying enzymes like PON1 and carboxylesterases can vary significantly among individuals and species, leading to differential susceptibility to organophosphate toxicity. imrpress.com Low levels or less active genetic variants of PON1 are associated with increased sensitivity to organophosphate poisoning because the capacity to hydrolyze the toxic oxon is diminished. imrpress.com Similarly, the expression and activity of various carboxylesterases can influence the amount of oxon that is successfully sequestered. nih.gov The interplay between the rate of activation of trichloronate to its oxon form and the rates of detoxification by PON1 and sequestration by carboxylesterases ultimately determines the net amount of inhibitor available to target AChE in the nervous system. nih.gov

Detoxification Pathways Mediated by Esterases

Neuropathy Target Esterase (NTE) Inhibition and its Biochemical Implications in non-human systems

The primary mechanism through which certain organophosphorus (OP) compounds, including the active oxon form of trichloronate, exert delayed neurotoxicity is via the inhibition of Neuropathy Target Esterase (NTE). nih.gov NTE is a serine esterase located in the endoplasmic reticulum of neurons. The process leading to neurotoxicity, known as Organophosphate-Induced Delayed Neuropathy (OPIDN), is a two-step mechanism involving the initial phosphorylation of the enzyme's active site serine followed by a subsequent "aging" reaction. This aging process, which involves the cleavage of an R-group from the phosphorus atom, results in a negatively charged phosphoryl residue bound to the enzyme, which is considered the trigger for the subsequent pathological cascade.

The adult hen is the standard animal model for studying OPIDN due to its high susceptibility. Research has established that a high degree of NTE inhibition is a prerequisite for the development of clinical signs of neuropathy. nih.gov In hens, an inhibition threshold of over 70-80% of brain NTE activity within hours of exposure is predictive of the onset of delayed neuropathy, which manifests as ataxia and paralysis approximately 1-3 weeks later. In younger animals, such as chicks, the resistance to OPIDN is higher, and the required threshold for NTE inhibition to produce neuropathy can be as high as 95-97%. nih.gov

The principal biochemical implication of reaching this critical NTE inhibition threshold is the initiation of a distal axonopathy. nih.gov This condition is characterized by the degeneration of long and large-diameter axons in both the peripheral and central nervous systems. nih.gov Studies in NTE-deficient mice and in mice treated with neuropathic organophosphates show that the process begins with the distal degeneration of the longest spinal axons, which is followed by the formation of axonal swellings containing accumulated axoplasmic material. jneurosci.org One of the key biochemical changes linked to NTE dysfunction is altered phosphatidylcholine (PtdCho) homeostasis, as NTE is involved in deacylating this major membrane phospholipid. jneurosci.org The inhibition of NTE can lead to a transient or sustained elevation in neural PtdCho levels, which precedes and accompanies the axonal degeneration. jneurosci.org This degeneration is understood to be an active process of controlled self-destruction, sharing features with Wallerian degeneration. rupress.orgbmj.com

Table 1: Neuropathy Target Esterase (NTE) Inhibition Thresholds for Organophosphate-Induced Delayed Neuropathy (OPIDN) in Avian Models This table presents generalized findings for neuropathic organophosphates in the most commonly used non-human system. Specific IC50 values for Trichloronate Oxon were not available in the reviewed literature.

| Parameter | Animal Model | Tissue | Threshold for OPIDN | Reference |

|---|---|---|---|---|

| NTE Inhibition | Adult Hen | Brain/Spinal Cord | >70% | |

| NTE Inhibition | 40-day-old Chick | Brain | 95-97% | nih.gov |

Receptor Binding Studies and Ligand-Protein Interactions (excluding human data)

Beyond its well-characterized interaction with NTE, Trichloronate Oxon and its parent compound engage in other ligand-protein interactions, as evidenced by stereoselective toxicity in non-human systems. While specific receptor binding assays for Trichloronate Oxon are not extensively documented in the literature, toxicological studies on aquatic invertebrates provide strong indirect evidence of highly specific protein interactions.

Research on the enantiomers of trichloronate has demonstrated significant differences in their toxicity to the cladocerans Ceriodaphnia dubia and Daphnia magna. wikipedia.org The (–)-trichloronate enantiomer was found to be 8 to 11 times more toxic to these organisms than the (+)-trichloronate form. researchgate.net Such a high degree of stereospecificity is a hallmark of a precise interaction between the ligand (the trichloronate enantiomer) and a specific binding site on a target protein or receptor. A non-specific mode of action would not be expected to exhibit such a dramatic difference between stereoisomers. Although the specific protein target responsible for this toxicity in Daphnia has not been identified, the data clearly indicate a selective ligand-protein interaction is the underlying mechanism. This phenomenon is observed with other chiral organophosphates; for instance, the enantiomers of pyraclofos (B166689) bind with different potencies to the interleukin-1β protein in zebrafish. researchgate.net

Furthermore, as a class, organophosphates are known to interact with a variety of esterases in addition to NTE and acetylcholinesterase. These include carboxylesterases, which can act as detoxification sites by covalently binding the OP oxon, thereby sequestering it from vital targets. oup.com This stoichiometric binding is another example of a significant ligand-protein interaction that occurs in non-human systems.

Table 2: Stereoselective Toxicity of Trichloronate Enantiomers in Aquatic Invertebrates This table illustrates the differential biological activity of trichloronate enantiomers, indicating a specific ligand-protein interaction in these non-human organisms.

| Organism | Enantiomer | Relative Toxicity | Implication | Reference |

|---|---|---|---|---|

| Ceriodaphnia dubia | (–)-trichloronate | 8-11x more toxic | Specific protein target interaction | researchgate.net |

| (+)-trichloronate | Less toxic | |||

| Daphnia magna | (–)-trichloronate | 8-11x more toxic | Specific protein target interaction | wikipedia.orgresearchgate.net |

| (+)-trichloronate | Less toxic |

V. Environmental Chemistry and Biotransformation of Trichloronate Oxon

Degradation Pathways in Environmental Matrices

The breakdown of Trichloronate Oxon in the environment occurs through several key pathways, including hydrolysis, photolysis, and microbial action.

Table 1: Factors Influencing Hydrolysis of Organophosphorus Compounds

| Factor | Influence on Hydrolysis Rate |

| pH | Generally, hydrolysis is faster under alkaline (high pH) conditions. nih.gov |

| Temperature | Increased temperature typically accelerates the rate of chemical reactions, including hydrolysis. |

| Chemical Structure | The specific arrangement of atoms and bonds in the molecule affects its susceptibility to hydrolysis. |

Photolysis, the degradation of a chemical by light, is another important environmental fate process. researchgate.net This can occur through direct absorption of light energy or indirectly through reactions with photochemically generated reactive species like hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.netmdpi.com For the parent compound, trichloronate, the estimated vapor-phase reaction with photochemically produced hydroxyl radicals corresponds to an atmospheric half-life of about 5.2 hours. nih.gov

Photodegradation mechanisms for organophosphorus pesticides can involve isomerization, oxidation, and substitution reactions. mdpi.com The process is influenced by the presence of sensitizers in the environment, which can absorb light and transfer the energy to the pesticide or to oxygen, creating reactive species. wikipedia.org The efficiency of photolysis is dependent on the wavelength of light and the quantum yield of the reaction, which is the number of molecules transformed per photon absorbed. rstudio.comcmascenter.org

Microbial activity plays a crucial role in the breakdown of organophosphorus pesticides in soil and water. nih.gov Microorganisms can utilize these compounds as a source of carbon and energy, leading to their degradation. jmb.or.kr The process of biotransformation can involve oxidation, reduction, hydrolysis, and other reactions catalyzed by microbial enzymes. medcraveonline.commedcraveonline.com

For Trichloronate, biological activity in moist sandy loam and muck soils led to its disappearance within 16 and 4 weeks, respectively. nih.gov Soil bacteria are known to attack organophosphorus insecticides, and the conversion of the thion group (P=S) to the oxon group (P=O) is a known bioactivation step that can also be mediated by microbes. semanticscholar.org The subsequent degradation of the oxon would follow, although specific pathways for Trichloronate Oxon are not detailed in the available literature. Generally, the biodegradation process leads to the mineralization of the compound into less toxic inorganic products. medcraveonline.com

Photolysis and Photodegradation Mechanisms

Metabolism and Fate in Non-Human Biological Systems

The interaction of Trichloronate Oxon with living organisms other than humans is a key aspect of its environmental toxicology.

Plants can absorb pesticides from the soil and atmosphere, and once inside the plant tissues, these compounds can undergo metabolic transformations. mdpi.com The metabolism of xenobiotics in plants often involves enzymes similar to those in animals, such as cytochrome P450s, which can oxidize organophosphorus compounds. nih.gov This oxidation is the same process that converts Trichloronate to its more toxic oxygen analog. neptjournal.com

Further metabolism in plants can involve conjugation of the metabolites with endogenous molecules like sugars, forming glycosides, which are then stored in vacuoles or incorporated into cell wall components. nih.gov This process can lead to the detoxification and sequestration of the pesticide within the plant. While specific studies on the metabolism of Trichloronate Oxon in plants are limited, the general pathways for organophosphorus compounds suggest that similar metabolic fates would occur.

The interactions between Trichloronate Oxon and soil microorganisms are complex and bidirectional. frontiersin.org Soil microbes are the primary drivers of its biodegradation. semanticscholar.org The rate and extent of this degradation are influenced by soil properties such as organic matter content, pH, and moisture, as well as the composition and activity of the microbial community. mdpi.com

Aquatic Organism Metabolism (e.g., Fish, Invertebrates)

The metabolism of organophosphorus compounds like Trichloronate in aquatic organisms is a critical process that influences their toxicity. semanticscholar.org In fish and aquatic invertebrates, the primary metabolic pathway for phosphorothioates (compounds with a P=S bond), such as Trichloronate, involves oxidative desulfuration. neptjournal.com This process is a bioactivation step, converting the parent compound into its more toxic oxygen analog, or oxon (a compound with a P=O moiety). neptjournal.comepa.gov

This transformation is primarily mediated by the cytochrome P450 (CYP) enzyme system found in the liver of fish and in the tissues of invertebrates. neptjournal.com The resulting Trichloronate Oxon is a more potent inhibitor of the enzyme acetylcholinesterase (AChE), which is essential for nerve function. ontosight.ai The inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing neurotoxicity in affected organisms. noaa.gov

While the formation of the oxon represents an increase in toxicity, aquatic organisms also possess detoxification mechanisms. neptjournal.com These pathways, which include hydrolysis by esterases and conjugation reactions, work to break down both the parent compound and the oxon into less harmful, water-soluble metabolites that can be more easily excreted. neptjournal.com The balance between the rates of bioactivation and detoxification determines the ultimate toxicity of Trichloronate exposure to an aquatic organism. neptjournal.com The metabolic capabilities can vary significantly between different species of fish and invertebrates, leading to differences in their susceptibility to Trichloronate poisoning. nih.gov

Environmental Persistence and Bioavailability Studies

The environmental persistence of Trichloronate Oxon is a function of both its formation from the parent Trichloronate and its own degradation processes in the aquatic environment. ontosight.ai Organophosphate oxons are generally considered less stable and break down more readily than their parent thion counterparts through processes like hydrolysis. epa.gov However, the continuous transformation of Trichloronate can act as a persistent source of the more toxic oxon in the water column.

The persistence of organophosphates in water is influenced by several factors, including pH, temperature, and the presence of microorganisms. Hydrolysis is a major degradation pathway, and its rate is typically pH-dependent. Photolysis, or degradation by sunlight, can also contribute to the breakdown of these compounds in surface waters.

The bioavailability of pesticides in aquatic systems can also be influenced by their association with suspended particles and sediment. nih.gov Compounds with a high affinity for organic carbon may bind to these particles, which can, in some cases, reduce their direct uptake from the water by organisms like fish and invertebrates. nih.gov

Below is a table summarizing the known chemical properties of Trichloronate and its oxygen analog.

| Property | Trichloronate | Trichloronate Oxygen Analog (Trichloronate Oxon) |

| Molecular Formula | C10H12Cl3O2PS | C10H12Cl3O3P |

| Molecular Weight | 333.6 g/mol | 317.53 g/mol |

| Synonyms | Agritox, Phytosol | Phosphonic acid, ethyl-, ethyl 2,4,5-trichlorophenyl ester |

| Chemical Class | Organothiophosphate | Organophosphate |

Vi. Advanced Analytical Methodologies for Trichloronate Oxon Research

Chromatographic Techniques for Separation and Quantitation

Chromatography is the cornerstone for isolating and quantifying Trichloronate Oxon from environmental and biological samples. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability, as well as the sample matrix.

Gas chromatography is a well-established technique for the analysis of organophosphorus pesticides and their metabolites. epa.gov However, some oxygen analog metabolites can be thermally labile, which may pose a challenge for GC analysis. scispace.com For compounds that are sufficiently stable, GC offers excellent separation efficiency. The use of selective detectors is paramount for achieving low detection limits in complex samples.

Flame Photometric Detector (FPD): The FPD is highly selective and sensitive for phosphorus- and sulfur-containing compounds. epa.govphenomenex.com It operates by burning the column effluent in a hydrogen-rich flame, causing phosphorus compounds to emit light at a characteristic wavelength (around 526 nm). phenomenex.comsilcotek.com This selectivity makes it particularly useful for detecting Trichloronate Oxon, which contains a phosphorus atom, while minimizing interference from other co-extracted compounds. oup.com Methods for determining organophosphorus pesticides in various matrices often rely on GC-FPD, with detection limits reaching the parts-per-billion (ppb) level. iaea.org

Electron Capture Detector (ECD): The ECD is extremely sensitive to electrophilic compounds, particularly those containing halogens. silcotek.comnih.gov Since Trichloronate Oxon possesses three chlorine atoms on its phenyl ring, the ECD provides excellent sensitivity and selectivity for its detection. gcms.cz The combination of GC with an ECD is a standard method for analyzing organochlorine pesticides and their metabolites. gcms.cz For comprehensive analysis, a dual-column GC system with both FPD and ECD detectors can be employed to provide simultaneous confirmation of phosphorus and chlorine content. silcotek.comgcms.cz

| Parameter | Typical Condition for Organophosphorus Pesticide Analysis |

| GC System | Gas chromatograph with dual capillary-column capability epa.govusgs.gov |

| Injection | Split/splitless injector, operated in splitless mode usgs.gov |

| Column | Capillary columns (e.g., HP-50+, HP-1) gcms.cz |

| Carrier Gas | Helium or Nitrogen phenomenex.com |

| Detector 1 | Flame Photometric Detector (FPD) - Phosphorus mode epa.govsilcotek.com |

| Detector 2 | Electron Capture Detector (ECD) silcotek.comgcms.cz |

| Quantitation | Based on external or internal standards epa.gov |

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for analyzing many pesticide metabolites, including polar and thermally unstable compounds like organophosphate oxons. nih.govnih.gov This technique avoids the high temperatures of GC injection ports, preventing the degradation of sensitive analytes.

LC-MS/MS offers superior sensitivity and selectivity, with limits of quantification (LOQ) for some oxons reported to be 100 times lower than typical GC-MS methods. nih.gov The analysis is typically performed using a reversed-phase C18 column and electrospray ionization (ESI) in positive mode. nih.govca.gov Detection is achieved via multiple reaction monitoring (MRM), where a specific precursor ion for Trichloronate Oxon is selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole. nih.govca.gov This high degree of specificity allows for accurate quantification even in highly complex matrices. ipbeja.pt

| Parameter | Example Condition for Organophosphorus Oxon Analysis |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) ca.goveurl-pesticides.eu |

| Column | Reversed-phase C18 (e.g., Waters HSS T3, 1.7 µm) nih.goveurl-pesticides.eu |

| Mobile Phase | Gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) with additives like ammonium (B1175870) formate (B1220265) ca.goveurl-pesticides.eu |

| Ionization | Electrospray Ionization (ESI), Positive Mode nih.govnih.gov |

| MS Detector | Triple Quadrupole (QqQ) Mass Spectrometer nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Identification | Based on retention time and precursor/product ion ratios nih.gov |

Trichloronate possesses a chiral center at the phosphorus atom, and therefore, its oxygen analog is also a chiral molecule. nih.govoup.com The different enantiomers of a chiral pesticide can exhibit varying levels of biological activity and toxicity. nih.govoup.com Consequently, analytical methods that can separate and quantify individual enantiomers are essential for accurate environmental and toxicological risk assessment.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach for enantioselective separation. nih.govwikipedia.org For Trichloronate, baseline separation of its enantiomers has been successfully achieved on a Chiralcel OJ column (a cellulose-based CSP). nih.gov The separated enantiomers can then be detected by a standard UV detector or, for higher sensitivity and confirmation, by a mass spectrometer. nih.gov While specific studies on the chiral separation of Trichloronate Oxon are scarce, the methods developed for the parent compound provide a strong foundation, as the fundamental chiral structure is retained in the oxon metabolite. nih.govoup.com

| Parameter | Reported HPLC Conditions for Trichloronate Enantioseparation nih.gov |

| HPLC System | High-Performance Liquid Chromatography |

| Column | Chiralcel OJ |

| Mobile Phase | n-hexane/n-heptane/ethanol (B145695) (90/5/5, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | Room Temperature |

| Detection | UV, followed by GC-MS for characterization |

Liquid Chromatography (LC) with Mass Spectrometry (MS) Detection

Spectroscopic Characterization Methods

While chromatographic techniques are essential for separation and quantitation, spectroscopic methods are indispensable for the unambiguous structural elucidation and identification of Trichloronate Oxon and its further transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise chemical structure of organic molecules. nih.gov For a compound like Trichloronate Oxon, NMR would be the definitive method for confirming its structure, especially if an authentic analytical standard is unavailable. The chemical shifts in a ¹H NMR spectrum provide information about the electronic environment of the protons, while spin-spin coupling patterns reveal the connectivity of adjacent atoms. libretexts.org

Two-dimensional (2D) NMR experiments are particularly valuable for elucidating complex structures. nih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly with the carbons to which they are attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular skeleton. nih.gov

By combining these experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the transformation of the P=S bond in Trichloronate to the P=O bond in its oxon analog.

| 2D NMR Experiment | Information Provided |

| COSY | ¹H-¹H correlations through bonds (connectivity of protons) nih.gov |

| HSQC/HMQC | Direct ¹H-¹³C correlations (identifies which proton is attached to which carbon) frontiersin.org |

| HMBC | Long-range ¹H-¹³C correlations (connects molecular fragments over 2-3 bonds) nih.gov |

Mass spectrometry, especially high-resolution mass spectrometry (HR-MS), is a key tool for both the identification of Trichloronate Oxon and for broader metabolite profiling studies. evotec.comthermofisher.com In metabolite profiling, samples are analyzed (typically by LC-MS) to generate a comprehensive snapshot of all metabolites present. researchgate.net This "untargeted" approach is crucial for discovering unknown transformation products of a parent compound. thermofisher.com

When a potential metabolite like Trichloronate Oxon is detected, HR-MS provides a highly accurate mass measurement of its molecular ion. This allows for the determination of its elemental formula, which is a critical first step in identification. evotec.com Further structural information is obtained through tandem mass spectrometry (MS/MS). In this process, the molecular ion is fragmented, and the resulting fragmentation pattern serves as a structural fingerprint. frontiersin.org By analyzing these fragments, researchers can deduce the structure of the metabolite and confirm its identity. For instance, the mass spectrum of Trichloronate shows characteristic peaks that can be compared to the expected fragments of its oxon, which would differ in mass due to the oxygen-for-sulfur substitution. nih.gov This approach is central to MIST (Metabolite Safety Testing) studies required in drug and pesticide development. evotec.compharmaron.com

| MS Technique | Application in Trichloronate Oxon Research |

| High-Resolution MS (HR-MS) | Provides accurate mass measurement for elemental formula determination of the metabolite. evotec.com |

| Tandem MS (MS/MS) | Generates a fragmentation pattern (structural fingerprint) for unambiguous identification and structural elucidation. frontiersin.org |

| LC-MS or GC-MS Profiling | Untargeted analysis of biological or environmental samples to identify the full range of metabolites, including the oxon. thermofisher.comresearchgate.net |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental techniques used for the structural elucidation and quantification of chemical compounds. While specific spectral libraries for Trichloronate Oxygen Analog (Trichloronate Oxon) are not widely published, the principles of these techniques and data from its parent compound, Trichloronate, and related chemical structures provide a strong basis for its analysis.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its covalent bonds. savemyexams.com These vibrations occur at specific frequencies, creating a unique spectral "fingerprint" that corresponds to the molecule's functional groups. savemyexams.com For Trichloronate Oxon, characteristic peaks would be expected from the vibrations of its key structural components.

The analysis of the parent compound, Trichloronate, shows the utility of this technique. An FTIR spectrum has been recorded for Trichloronate using the NEAT (undiluted liquid) sample technique. nih.gov Key absorptions for Trichloronate Oxon would be anticipated for the P=O (phosphoryl) bond, which replaces the P=S bond of Trichloronate, the P-O-C (aromatic) linkage, the C-Cl bonds on the aromatic ring, and the aliphatic C-H bonds of the ethyl groups. The presence and position of the P=O stretching vibration would be a key differentiator from its parent thiono- a nalog. The table below outlines the expected IR absorption regions for the functional groups present in Trichloronate Oxon.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Phosphoryl | P=O Stretch | 1250 - 1300 |

| Phenyl Ether | P-O-Ar Stretch | 1240 - 1260 (asymmetric) |

| Alkyl Ether | P-O-Et Stretch | 1000 - 1050 (asymmetric) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Aromatic C-Cl | C-Cl Stretch | 1000 - 1100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2970 |

| Phosphonate (B1237965) | P-C Stretch | 650 - 750 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which causes electronic transitions. This technique is particularly useful for quantitative analysis and for compounds containing chromophores—parts of a molecule that absorb light. The primary chromophore in Trichloronate Oxon is the 2,4,5-trichlorophenyl group.

A documented analytical method for the parent compound, Trichloronate, involves UV spectroscopy following alkaline hydrolysis to 2,4,5-trichlorophenol (B144370). nih.gov The procedure measures the differential absorbance between the alkaline and acidic solutions at a wavelength of 313 nm in a methanolic-aqueous buffer. nih.gov This approach is directly applicable to Trichloronate Oxon, as it shares the same hydrolyzable 2,4,5-trichlorophenoxy moiety. The hydrolysis cleaves the ester bond, yielding the 2,4,5-trichlorophenol, which can be quantified. The UV spectrum of the related compound 1,2,4-trichlorobenzene (B33124) shows absorption maxima around 280 nm and 288 nm, indicating the spectral region of interest for the chlorinated benzene (B151609) ring. nist.gov

Immunoassays and Biosensor Technologies for Detection

Immunoassays and biosensors represent a class of advanced analytical tools that offer high sensitivity and specificity, often enabling rapid, field-portable detection. quanterix.comscirp.org While specific commercial immunoassays for Trichloronate Oxon are not documented, the technologies developed for other organophosphate (OP) pesticides, particularly their oxon forms, are highly relevant and adaptable.

Immunoassays Immunoassays utilize the specific binding interaction between an antibody and an antigen to detect and quantify target molecules. quanterix.com For a small molecule like Trichloronate Oxon, a competitive immunoassay format, such as an enzyme-linked immunosorbent assay (ELISA), would be the most common approach. quanterix.com This involves synthesizing an immunogen by conjugating the Trichloronate Oxon molecule (or a stable hapten mimic) to a carrier protein to produce specific antibodies. The resulting assay would allow for the high-throughput screening of samples. Detection methods in these assays are often colorimetric, fluorescent, or chemiluminescent, providing high sensitivity. quanterix.com

Biosensor Technologies Biosensors integrate a biological recognition element with a physical transducer to convert a biological event into a measurable signal. scirp.org For organophosphate oxons, the most prevalent biosensors are based on the inhibition of the enzyme acetylcholinesterase (AChE). benthamopen.com

Principle of Action: Organophosphate oxons are potent inhibitors of AChE. The biosensor measures the activity of immobilized AChE before and after exposure to a sample. A decrease in enzyme activity, typically measured via an electrochemical or optical signal, indicates the presence of an OP inhibitor like Trichloronate Oxon. benthamopen.com

Transduction Methods:

Electrochemical Biosensors: These devices monitor changes in current (amperometric) or potential (potentiometric) resulting from the enzymatic reaction. For example, the hydrolysis of the substrate acetylthiocholine (B1193921) by AChE produces thiocholine, which can be electrochemically oxidized to generate a current. Inhibition by Trichloronate Oxon would lead to a reduced current. benthamopen.com

Optical Biosensors: These can measure changes in absorbance, fluorescence, or chemiluminescence. nih.gov For instance, a fiber-optic biosensor has been developed using recombinant E. coli that expresses the enzyme organophosphorus hydrolase (OPH) on its surface. nih.gov OPH can directly hydrolyze organophosphates, producing chromophoric products that are detected optically. nih.gov While OPH is more effective on P-O bonds of compounds like paraoxon (B1678428), this principle of direct enzymatic detection is a key area of research. scirp.orgnih.gov

Research on biosensors for other OP oxons has demonstrated high sensitivity. For example, AChE-based biosensors have shown the ability to detect paraoxon and chlorpyrifos-methyl (B1668853) oxon at parts-per-billion (ppb) levels. benthamopen.com The table below summarizes relevant biosensor technologies applicable to Trichloronate Oxon detection.

| Biosensor Type | Biological Element | Principle | Target Analogs Detected |

| Amperometric Cholinesterase Biosensor | Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) | Measures the electrochemical signal from substrate hydrolysis; inhibition reduces the signal. benthamopen.com | Paraoxon, Chlorpyrifos-methyl oxon |

| Fiber-Optic Microbial Biosensor | Recombinant E. coli with surface-expressed Organophosphorus Hydrolase (OPH) | Optically measures chromophoric products from the enzymatic hydrolysis of the pesticide. nih.gov | Paraoxon, Parathion, Coumaphos |

| Bienzymatic Biosensor | Acid Phosphatase (AP) and Glucose Oxidase (GOD) | Measures H₂O₂ produced from a coupled reaction; pesticide inhibition of AP alters the signal. scirp.org | Malathion, Methyl parathion, Paraoxon |

Sample Preparation and Extraction Methodologies for Complex Matrices

The accurate analysis of Trichloronate Oxon in complex environmental and biological matrices, such as soil, water, food products, and tissues, necessitates robust sample preparation and extraction procedures. chromatographyonline.com The goal is to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument. chromatographyonline.com Multi-residue methods developed for pesticide analysis are well-suited for this purpose. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) The QuEChERS method has become a standard for pesticide residue analysis in food matrices. eurl-pesticides.eu It involves an initial extraction with a solvent, followed by a partitioning step and dispersive solid-phase extraction (dSPE) for cleanup.

Extraction: A homogenized sample (e.g., fruit, vegetable, or tissue) is extracted with acetonitrile. eurl-pesticides.eu For matrices with high water content, salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate (B1210297) (NaOAc) are added to induce phase separation and drive the polar pesticides into the acetonitrile layer. eurl-pesticides.euiaea.org

Cleanup (dSPE): An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents for cleanup. eurl-pesticides.eu Common sorbents include:

Primary Secondary Amine (PSA): Removes organic acids, fatty acids, and some sugars. usda.gov

C18 (Octadecylsilane): Removes non-polar interferences like fats and waxes. usda.gov

Graphitized Carbon Black (GCB): Removes pigments and sterols (use must be careful as it can adsorb planar analytes).

Magnesium Sulfate (MgSO₄): Removes residual water. eurl-pesticides.eu

Solid-Phase Extraction (SPE) SPE is a widely used technique for cleaning up extracts and concentrating analytes from liquid samples. chromatographyonline.com The process involves passing the sample extract through a cartridge containing a solid sorbent. Interferences are either retained on the sorbent while the analyte passes through, or the analyte is retained and later eluted with a small volume of a strong solvent. For organophosphates, C18 and polymeric sorbents are commonly used. usda.gov

Accelerated Solvent Extraction (ASE) ASE is an automated technique that uses conventional liquid solvents at elevated temperatures and pressures to extract solid and semi-solid samples. lcms.czgcms.cz The high temperature accelerates the extraction kinetics, while the high pressure keeps the solvent below its boiling point, enabling efficient and rapid extractions with reduced solvent consumption compared to traditional methods like Soxhlet. lcms.cz

The table below summarizes various sample preparation methodologies applicable to Trichloronate Oxon analysis in different matrices.

| Methodology | Matrix Type | Key Steps & Reagents | Reference(s) |

| QuEChERS | Fruits, Vegetables, Baby Food, Muscle Tissue | Extraction: Acetonitrile, Magnesium Sulfate (MgSO₄), Sodium Acetate (NaOAc).Cleanup (dSPE): Primary Secondary Amine (PSA) for cleanup. Freezing-out step at -80°C can be used for lipid removal. | eurl-pesticides.euiaea.orgusda.gov |

| Ethyl Acetate Extraction | Fruits and Vegetables | Extraction: Homogenized sample is extracted with ethyl acetate. Sodium hydrogen carbonate (NaHCO₃) is added. No cleanup step is required before injection into LC-MS/MS or GC-MS/MS. | eurl-pesticides.eu |

| Accelerated Solvent Extraction (ASE) | High-Moisture Samples (Tissues, Food) | Automated extraction with organic solvents (e.g., acetone/toluene) at elevated temperature and pressure. A drying polymer (ASE Prep MAP) can be mixed with the sample in the cell to remove moisture during extraction. | lcms.czgcms.cz |

| Solid-Phase Extraction (SPE) | Water, Liquid Extracts | Cartridges (e.g., 1000 mg C18) are used to clean the extract after initial solvent extraction. The analyte is adsorbed and then eluted with a suitable solvent. | nih.govusda.gov |

Vii. Ecological and Ecotoxicological Research Perspectives Excluding Human/mammalian Direct Toxicity Endpoints

Effects on Non-Target Organisms at a Biochemical Level

The primary mechanism of toxicity for organophosphate compounds is the disruption of the nervous system. The oxygen analogs, formed through oxidative metabolism of the parent thiophosphonate compounds like Trichloronate, are particularly potent in this regard. inchem.org

The Trichloronate Oxygen Analog, like other organophosphate oxons, is a strong inhibitor of cholinesterase enzymes. inchem.org This inhibition is a critical biomarker for assessing the exposure of non-target invertebrates to these pesticides in both aquatic and terrestrial environments. nih.govresearchgate.net

Organophosphorus insecticides (OPs) disrupt the nervous system by phosphorylating the acetylcholinesterase (AChE) enzyme, preventing it from breaking down the neurotransmitter acetylcholine. nih.govpublications.gc.ca While the parent compound, Trichloronate, shows only slight cholinesterase inhibition in vitro, its oxygen analog is a powerful inhibitor. inchem.org This activation process, which occurs within organisms, makes the oxygen analog the primary agent of toxicity. annualreviews.org

Research on various OPs demonstrates significant AChE inhibition in a wide range of invertebrates. Studies on compounds like chlorpyrifos, fonofos, and fenitrothion (B1672510) have documented these effects in species from crustaceans such as Daphnia magna to various aquatic insects and terrestrial earthworms. researchgate.netpublications.gc.caresearchgate.net While the link between the degree of AChE inhibition and mortality is well-established in vertebrates, it is less distinct in invertebrates. nih.gov Nonetheless, the measurement of AChE activity remains a sensitive and widely used indicator of sublethal exposure and potential ecological impact. publications.gc.ca

Table 1: Research Findings on Cholinesterase (ChE) Inhibition in Invertebrates by Organophosphates

The introduction of agrochemicals into the soil can profoundly alter the structure and function of microbial communities, which are vital for maintaining soil fertility and nutrient cycling. mdpi.comiaea.org Organophosphates can have varied effects, either inhibiting or, in some cases, temporarily stimulating microbial activities depending on the compound, its concentration, and prevailing environmental conditions. researchgate.netzsp.com.pk

Research has shown that pesticides can affect key soil biochemical processes by altering the activity of extracellular enzymes that microbes produce. mdpi.compeerj.com These enzymes are crucial for the decomposition of organic matter and the cycling of essential nutrients like carbon, nitrogen, and phosphorus. frontiersin.org For instance, some herbicides in the organophosphate group have been found to decrease the activity of enzymes like phosphatase, while others can inhibit the growth of beneficial microbes such as mycorrhizal fungi and nitrogen-fixing bacteria. mdpi.com The persistence of these chemicals can lead to long-term disruptions in soil health and functionality. researchgate.net

Table 2: Documented Effects of Pesticides on Soil Microbial and Enzyme Activities

Cholinesterase Inhibition in Aquatic and Terrestrial Invertebrates

Trophic Transfer and Bioaccumulation in Ecological Models

Bioaccumulation is the process where a chemical is absorbed by an organism from its environment and diet at a rate faster than it is eliminated. up.pt For lipophilic (fat-soluble) organic compounds like the Trichloronate Oxygen Analog, this can lead to concentrations in organisms that are orders of magnitude higher than in the surrounding water or soil. up.pt Trophic transfer, a key component of bioaccumulation, refers to the movement of these contaminants up the food chain as organisms consume one another.

The potential for a chemical to bioaccumulate is a significant concern in ecotoxicology. nih.gov Organophosphate esters (OPEs) are known to have bio-accumulative potential, which is often positively correlated with their hydrophobicity. nih.gov The process is quantified using several metrics:

Bioaccumulation Factor (BAF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding environment (e.g., water) at steady state. up.pt

Biomagnification Factor (BMF): The ratio of a chemical's concentration in a predator to its concentration in its prey. nih.gov

Trophic Magnification Factor (TMF): Describes the concentration change of a substance with each increasing trophic level in a food web. A TMF greater than 1 indicates biomagnification. nih.gov

While specific bioaccumulation data for the obsolete Trichloronate Oxygen Analog are scarce, studies on other chlorinated and organophosphate compounds provide a model for its likely behavior. For example, research on polychlorinated diphenyl ethers (PCDEs) in a simulated aquatic food chain demonstrated species-specific bioaccumulation and potential for biomagnification (BMF > 1) for certain congeners. nih.gov Similarly, studies in marine ecosystems have used TMFs to show that some elements like copper and zinc biomagnify, while others are diluted through the food web. nih.gov

Table 3: Bioaccumulation and Trophic Transfer of Organophosphates and Analogs in Aquatic Systems

Environmental Risk Assessment Frameworks and Modeling (excluding human health risk assessment)

Environmental Risk Assessment (ERA) for chemicals like the Trichloronate Oxygen Analog is a structured, tiered process designed to evaluate the potential for adverse effects on the environment. setac.orgvliz.be These frameworks, utilized by regulatory agencies globally, integrate data on a chemical's environmental fate, exposure, and ecotoxicity. nepc.gov.au

The ERA process typically begins with a conservative, screening-level assessment (Tier I) that uses limited data to determine if a potential risk exists. setac.org If a risk cannot be ruled out, the assessment proceeds to higher tiers involving more complex data and refined models to generate a more realistic risk estimate. setac.org

A critical component of modern ERAs is the use of modeling, especially for compounds with data gaps. zu.edu.pk Quantitative Structure-Activity Relationship (QSAR) models, for instance, predict a chemical's properties and toxicological effects based on its molecular structure. For an analog compound, such models are invaluable for estimating environmental behavior by comparing it to structurally similar chemicals with known properties. zu.edu.pk

Data requirements for a comprehensive ERA of a pesticide are extensive and directly incorporate the research perspectives discussed previously. nepc.gov.au Key data points include:

Acute and sublethal toxicity to aquatic invertebrates (e.g., Daphnia).

Effects on terrestrial invertebrates, including acute toxicity and sublethal effects on earthworms.

Impacts on soil microbial activity, specifically processes like nitrogen transformation and carbon mineralization. nepc.gov.au

These frameworks provide a systematic way to synthesize diverse research findings into a coherent assessment of the ecological risks posed by a chemical, guiding regulatory decisions on its use. vliz.benepc.gov.au

Table 4: Core Data Requirements in Environmental Risk Assessment for a Soil-Applied Pesticide

Viii. Future Research Directions and Emerging Trends

Development of Novel Analytical Techniques for Trace Analysis

The transient nature and low concentration of metabolites like Trichloronate Oxygen Analog in environmental and biological samples demand highly sensitive and efficient analytical methods. nih.gov Future research is centered on developing techniques that are faster, more cost-effective, and capable of detecting minute quantities. mdpi.com

Key trends include the refinement of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are currently the primary analytical tools for monitoring pesticide metabolites. mdpi.com Innovations such as Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Fast Liquid Chromatography (UFLC) coupled with MS/MS offer reduced analysis times and increased sensitivity. nih.govmdpi.com

Furthermore, there is a significant push towards advanced sample preparation techniques that minimize solvent use and improve extraction efficiency. Methods like vortex-assisted salt-induced liquid-liquid microextraction (VA-SI-LLME) and disposable pipette extraction (DPX) are being developed for rapid and efficient sample clean-up and pre-concentration. nih.govresearchgate.net Gas diffusion microextraction (GDME) combined with gas chromatography-mass spectrometry (GC-MS) represents another novel approach, offering high sensitivity and selectivity for organophosphorus pesticides in complex matrices like urine. researchgate.net The overarching goal is to create robust methods for biomonitoring and assessing human exposure to these compounds. nih.govmdpi.com

Table 1: Emerging Analytical Techniques for Organophosphate Metabolite Trace Analysis

| Technique | Principle | Advantages | Research Focus |

|---|---|---|---|

| UHPLC/UFLC-MS/MS | High-pressure liquid chromatography for superior separation, coupled with tandem mass spectrometry for sensitive and selective detection. | Faster analysis times, higher resolution, and excellent sensitivity and selectivity. nih.govmdpi.com | Method validation for a wider range of metabolites; application in large-scale biomonitoring studies. mdpi.com |